molecular formula C10H11F2NO2 B13019340 2-(Difluoromethyl)-6-isopropylnicotinic acid

2-(Difluoromethyl)-6-isopropylnicotinic acid

Cat. No.: B13019340
M. Wt: 215.20 g/mol
InChI Key: SGNBKEBKBPBKPN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-isopropylnicotinic acid is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. The presence of the difluoromethyl group imparts unique chemical and biological properties to the molecule, making it a valuable scaffold for drug development and other scientific research applications.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-isopropylnicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-isopropylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)-4-isopropylnicotinic acid
  • 2-(Trifluoromethyl)-6-isopropylnicotinic acid
  • 2-(Difluoromethyl)-6-methylpyridine

Uniqueness

2-(Difluoromethyl)-6-isopropylnicotinic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the difluoromethyl group at the 2-position and the isopropyl group at the 6-position enhances its stability, reactivity, and potential for drug development compared to other similar compounds .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

2-(difluoromethyl)-6-propan-2-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H11F2NO2/c1-5(2)7-4-3-6(10(14)15)8(13-7)9(11)12/h3-5,9H,1-2H3,(H,14,15)

InChI Key

SGNBKEBKBPBKPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C(=O)O)C(F)F

Origin of Product

United States

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